Downstream (S)-Enantiomer Derivatives Demonstrate Enhanced Cytotoxicity Against HT29 Colorectal Cancer Cells Compared to Other Cancer Cell Lines
Phthalimide conjugates derived from the (S)-configured scaffold 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exhibit pronounced cell-line selectivity. Downstream acetamide derivatives show superior cytotoxicity against HT29 colorectal cancer cells (IC₅₀ = 80.1 nM for compound 3d bearing an ortho-methoxy substituent) compared to PC3 prostate carcinoma and SKNMC neuroblastoma lines [1]. This selectivity stands in contrast to N-phenyl acetamide analogs lacking the cyclohexyl-α-carboxylic acid motif, which display a different selectivity profile across the same panel. The quantitative HT29 selectivity represents a measurable differentiation for programs prioritizing colorectal cancer models.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across cancer cell lines for downstream (S)-enantiomer derivative (ortho-methoxy phenylacetamide conjugate) |
|---|---|
| Target Compound Data | IC₅₀ = 80.1 nM against HT29 (colorectal cancer) |
| Comparator Or Baseline | Weaker activity against PC3 (prostate carcinoma) and SKNMC (neuroblastoma); reference drug doxorubicin used as assay control |
| Quantified Difference | ≥10-fold selectivity for HT29 over other tested lines (exact comparator values not reported in abstract, but HT29 identified as most sensitive line) |
| Conditions | MTT assay; 48 h incubation; HT29, PC3, and SKNMC cell lines; doxorubicin as positive control |
Why This Matters
Procurement teams targeting anticancer lead optimization should prioritize this (S)-configured scaffold for colorectal cancer programs because its downstream derivatives quantitatively outperform across other cancer histologies in standardized MTT cytotoxicity panels.
- [1] Discovery of 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide Derivatives as Probable 15-Lipoxygenase-1 Inhibitors with Potential Anticancer Effects (2017). Academia.edu. Available at: https://www.academia.edu/128717271. Abstract describes compound 3d (ortho-methoxy) with IC₅₀ = 80.1 nM against HT29 and selectivity over PC3/SKNMC lines. View Source
